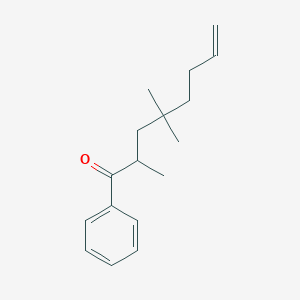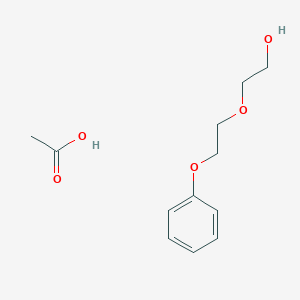![molecular formula C12H10ClNOS B14373295 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one CAS No. 89991-28-6](/img/structure/B14373295.png)
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, making it a unique and potentially bioactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring. The final step involves the acylation of the thiazole ring with propan-2-one under acidic or basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its bioactive effects. For example, it may inhibit protein synthesis by binding to ribosomal subunits or interfere with cell membrane integrity by interacting with lipid components.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-α-PVP: A cathinone derivative with psychoactive properties.
4-MDMC: Another cathinone derivative with stimulant effects.
1-(2,4-Dichlorophenyl)propan-2-one: A structurally similar compound with different substituents.
Uniqueness
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one is unique due to its specific thiazole ring structure and the presence of a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89991-28-6 |
|---|---|
Fórmula molecular |
C12H10ClNOS |
Peso molecular |
251.73 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propan-2-one |
InChI |
InChI=1S/C12H10ClNOS/c1-8(15)6-12-14-11(7-16-12)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 |
Clave InChI |
VWZUQEQLPDTVEM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)

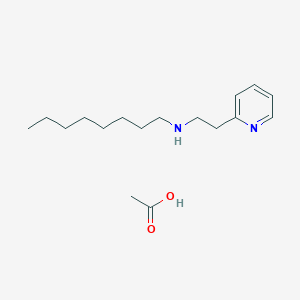
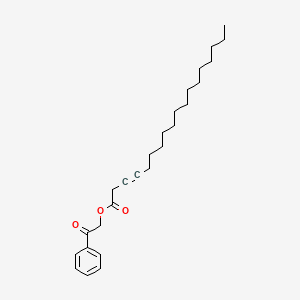
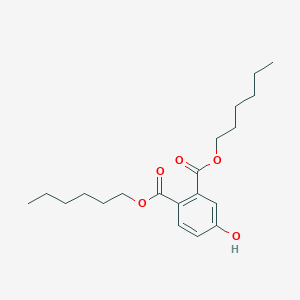
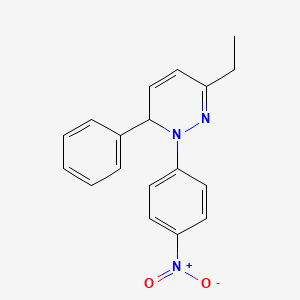
![2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol](/img/structure/B14373248.png)

![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)

![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
